molecular formula C6H5ClINO B11851114 4-Chloro-3-iodo-1-methylpyridin-2(1H)-one

4-Chloro-3-iodo-1-methylpyridin-2(1H)-one

Cat. No.: B11851114
M. Wt: 269.47 g/mol
InChI Key: SSYDYZCUEHDTNX-UHFFFAOYSA-N
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Description

Significance of Pyridinone Core Structures in Modern Synthetic Organic Chemistry

The pyridinone ring system is a prominent heterocyclic scaffold that commands significant attention in synthetic and medicinal chemistry. Classified as a "privileged structure," the pyridinone core is a recurring motif in a multitude of biologically active compounds and natural products. These structures are valued for their ability to act as both hydrogen bond donors and acceptors, enabling them to bind with high affinity to diverse biological targets. mdpi.comsigmaaldrich.com

Their synthetic value is equally profound. Pyridinones serve as versatile building blocks for the construction of more complex molecular architectures. nih.gov The inherent reactivity of the ring system, combined with the various substitution patterns possible, allows for the synthesis of large libraries of compounds for drug discovery and materials science. The development of multicomponent reactions and other efficient synthetic protocols has made a wide array of substituted pyridinones readily accessible, further cementing their role as foundational structures in contemporary organic chemistry. nih.gov

Strategic Importance of Halogenation in Pyridine (B92270) and Pyridinone Scaffolds for Chemical Diversification

Halogenation of aromatic and heteroaromatic systems is a cornerstone strategy for molecular diversification. In pyridine and pyridinone chemistry, the introduction of halogen atoms (F, Cl, Br, I) onto the scaffold serves several critical functions. Halogens modify the electronic properties of the ring, influence the acidity and basicity of nearby functional groups, and can participate in potent non-covalent interactions such as halogen bonding, which is increasingly recognized for its role in molecular recognition and crystal engineering. mdpi.comresearchgate.net

From a synthetic standpoint, halogens are exceptionally useful handles for post-synthetic modification. The carbon-halogen bond provides a reactive site for a vast array of transformations, most notably metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the facile introduction of carbon, nitrogen, and oxygen-based substituents. Furthermore, different halogens exhibit distinct reactivities, enabling selective and sequential functionalization. For instance, an iodo-substituent is typically more reactive in cross-coupling reactions than a chloro-substituent, which in turn may be more susceptible to nucleophilic aromatic substitution, providing chemists with orthogonal tools for complex molecule synthesis. acs.orgresearchgate.net

Overview of 4-Chloro-3-iodo-1-methylpyridin-2(1H)-one within Contemporary Heterocyclic Research

This compound is a highly functionalized heterocyclic compound that, while not extensively documented in dedicated studies, represents a molecule of significant synthetic potential. Its structure combines the established pyridinone core with a strategic di-halogenation pattern. The presence of two different halogens at adjacent positions (C3 and C4) on the pyridinone ring makes it a particularly interesting substrate for synthetic exploration.

The key feature of this molecule is the orthogonal reactivity of the chloro and iodo groups. The iodine atom at the C3 position is an ideal handle for introducing molecular complexity via transition-metal-catalyzed cross-coupling reactions. Simultaneously, the chlorine atom at the C4 position, activated by the electron-withdrawing nature of the pyridinone ring, is primed for nucleophilic aromatic substitution (SNAr). This dual reactivity allows for a stepwise and controlled diversification of the scaffold, making this compound a potentially valuable intermediate for creating libraries of novel, highly substituted pyridinone derivatives for screening in drug discovery and materials science applications.

Data Tables

The following tables provide predicted physicochemical properties for the subject compound and a comparison of the typical reactivity of its key functional groups.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value
Molecular FormulaC₆H₅ClINO
Molecular Weight285.47 g/mol
XLogP31.8
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count1
Rotatable Bond Count1

Note: Data is computationally predicted as specific experimental data is not widely available.

Table 2: Comparative Reactivity of Chloro and Iodo Substituents on the Pyridinone Ring

Halogen SubstituentPositionPrimary Reaction TypeCommon Reagents/Conditions
IodoC3Metal-Catalyzed Cross-CouplingPd catalysts (e.g., Pd(PPh₃)₄), boronic acids, alkynes, amines
ChloroC4Nucleophilic Aromatic Substitution (SNAr)Amines, alkoxides, thiols, often with heat or base

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H5ClINO

Molecular Weight

269.47 g/mol

IUPAC Name

4-chloro-3-iodo-1-methylpyridin-2-one

InChI

InChI=1S/C6H5ClINO/c1-9-3-2-4(7)5(8)6(9)10/h2-3H,1H3

InChI Key

SSYDYZCUEHDTNX-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=C(C1=O)I)Cl

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Chloro 3 Iodo 1 Methylpyridin 2 1h One and Analogues

General Approaches to Pyridin-2(1H)-one Ring System Construction

The formation of the core pyridin-2(1H)-one structure can be achieved through various synthetic strategies, primarily involving the cyclization of acyclic precursors or the transformation of pre-existing pyridine (B92270) rings.

Cyclization Reactions for Pyridinone Ring Formation from Acyclic Precursors

A prevalent method for constructing the pyridin-2(1H)-one ring involves the intramolecular cyclization of suitably functionalized acyclic precursors. One such approach is the reaction of enamines of β-keto esters with 4-arylidene-2-phenyloxazol-5(4H)-ones. This reaction yields 4-aryl-2-methyl-6-oxo-5-[(phenylcarbonyl)amino]-1,4,5,6-tetrahydropyridine-3-carboxylic acid esters, which can be subsequently aromatized. nih.gov

Another versatile method is the multicomponent reaction of an aldehyde, an alkyl acetoacetate (B1235776), and urea (B33335) or thiourea, famously known as the Biginelli reaction, to produce 3,4-dihydropyrimidin-2(1H)-ones. While structurally distinct, this reaction highlights the principle of building heterocyclic rings from simple acyclic components. More relevant to pyridone synthesis are four-component reactions involving arylamines, acetylenedicarboxylate, aromatic aldehydes, and cyclic 1,3-diketones, which can selectively yield 3,4-dihydropyridin-2(1H)-ones. chemicalbook.com The selection of the cyclic 1,3-dicarbonyl compound is crucial in directing the reaction towards either pyridinone or pyran formation. chemicalbook.com These dihydropyridones can then be oxidized to the corresponding pyridin-2(1H)-ones.

Infrared-assisted, solvent-free multicomponent reactions of Meldrum's acid, an aromatic aldehyde, and methyl acetoacetate with ammonium (B1175870) acetate (B1210297) have also been developed for the synthesis of 3,4-dihydro-2(1H)-pyridones. nih.govnih.gov

Transformation of Pre-existing Pyridine Rings to Pyridinones

The conversion of a pre-existing pyridine ring into a pyridin-2(1H)-one is a common and effective strategy. This transformation can be achieved through several methods, including the oxidation of pyridinium (B92312) salts. For instance, 1-methylpyridinium iodide can be oxidized using potassium ferricyanide (B76249) in an alkaline solution to yield 1-methyl-2-pyridone.

Another important route is the conversion of 2-halopyridines. 2-Chloropyridine can be oxidized to 2-chloropyridine-N-oxide, which can then be converted to the corresponding 2-pyridone. nih.gov The direct chlorination of 2-hydroxypyridine (B17775) (the tautomer of pyridin-2(1H)-one) with phosphoryl chloride is also a classic method to produce 2-chloropyridines, which can then be hydrolyzed back to the pyridone under certain conditions. chempanda.com

Furthermore, 4-methoxypyridine (B45360) derivatives can be converted to N-methyl-4-pyridones upon reaction with methyl iodide, particularly in the presence of a solvent and electron-withdrawing groups on the pyridine ring. The reaction proceeds through the formation of a pyridinium intermediate.

Regioselective Introduction of Halogen Substituents onto Pyridinone Systems

The precise placement of halogen atoms on the pyridinone ring is critical for the synthesis of the target molecule. This is typically accomplished through electrophilic halogenation, metalation-directed strategies, or more complex ring-opening and closing sequences.

Electrophilic Halogenation Strategies for Pyridine and Pyridinone Cores under Controlled Conditions

Direct electrophilic halogenation of pyridin-2(1H)-ones can provide a direct route to halogenated derivatives. A radical-based direct C-H iodination protocol has been developed for pyridones, which can lead to iodination at the C3 and C5 positions. rsc.orgscispace.com The regioselectivity of these reactions is highly dependent on the substrate and reaction conditions. For instance, the iodination of chlorinated aromatic compounds, such as phenols and anisoles, has been achieved with high regioselectivity using silver salts in conjunction with iodine. nih.gov

For the introduction of a chloro group, reagents like phosphorus oxychloride or phosphorus pentachloride can be used to convert a hydroxypyridine (pyridinone) to a chloropyridine. google.com The synthesis of 2-chloro-3-iodopyridin-4-amine (B1632570) has been accomplished by treating 2-chloro-4-aminopyridine with iodine monochloride, demonstrating the feasibility of introducing both chlorine and iodine onto a pyridine ring. chemicalbook.comchemicalbook.com

Metalation-Directed Halogenation Methodologies for Defined Regioselectivity

Directed ortho metalation (DoM) is a powerful tool for achieving regioselective functionalization of aromatic and heteroaromatic rings. This strategy involves the deprotonation of a position ortho to a directing metalating group (DMG) by a strong base, followed by quenching with an electrophile. For pyridines, functional groups such as amides or halogens can direct lithiation to a specific position.

For example, the lithiation of 2-chloronicotinic acid with lithium tetramethylpiperidide (LiTMP) proceeds with excellent selectivity for the 4-position. mdpi.com Similarly, 2-chloro-5-bromopyridine can be selectively lithiated at the 4-position using lithium diisopropylamide (LDA). mdpi.com The resulting organolithium species can then be trapped with a halogenating agent to introduce a halogen at the desired position. This approach offers a high degree of control over the regiochemical outcome of the halogenation.

Indirect Halogenation via Ring-Opening/Closing Sequences, such as Zincke Imine Intermediates

A sophisticated strategy for the regioselective functionalization of pyridines involves a ring-opening, functionalization, and ring-closing sequence. A notable example is the use of Zincke imine intermediates for the 3-selective halogenation of pyridines. In this approach, the pyridine ring is activated and opened by reaction with a secondary amine, forming a reactive acyclic intermediate. This intermediate can then undergo regioselective halogenation. Subsequent ring-closure regenerates the pyridine ring, now bearing a halogen at the 3-position. While this method has been primarily demonstrated for pyridine itself, the principles could potentially be adapted for pyridinone systems.

Targeted Synthesis of 4-Chloro-3-iodo-1-methylpyridin-2(1H)-one Precursors

The construction of the target molecule, this compound, necessitates a stepwise approach involving the selective introduction of chlorine and iodine atoms onto the pyridinone core, followed by N-methylation.

Selective Chlorination of Pyridinone Intermediates

The selective chlorination of pyridinone intermediates is a foundational step in the synthesis of the target compound. A common starting material for this process is a 2-hydroxypyridine derivative. The chlorination can be effectively achieved using various reagents, with phosphorus oxychloride (POCl₃) being a widely employed and efficient choice. nih.govresearchgate.net

The reaction of 2-hydroxypyridines with POCl₃, often in the presence of a base like pyridine, leads to the formation of the corresponding 2-chloropyridine. nih.gov This method is suitable for large-scale preparations. nih.gov For instance, a solvent-free procedure involving heating the hydroxy-containing substrate with an equimolar amount of POCl₃ in a sealed reactor at high temperatures has proven effective for a variety of hydroxylated nitrogen-containing heterocycles. nih.gov

Alternative chlorinating agents and methods have also been developed to address substrate compatibility and selectivity. For example, designed phosphine (B1218219) reagents have been utilized for the chlorination of pyridines. nih.govacs.org This two-step process involves the formation of a phosphonium (B103445) salt followed by reaction with a chloride source like lithium chloride (LiCl) or hydrochloric acid (HCl). nih.govacs.org This method has shown broad applicability for unactivated pyridines and is even viable for late-stage halogenation of complex molecules. acs.org

ReagentConditionsSubstrate ScopeReference
POCl₃Solvent-free, sealed reactor, high temperature, pyridine baseHydroxypyrimidines, 2-hydroxy-pyridines, -quinoxalines, -amides nih.gov
Designed Phosphine Reagents/LiCl or HClTwo-step process, formation of phosphonium saltUnactivated pyridines, quinolines, isoquinolines, diazines nih.govacs.org
Chlorine/Pyridine ComplexesOxidation of alcohols to carbonyl compoundsSecondary alcohols over primary alcohols acsgcipr.org

Introduction of Iodine into the Pyridinone Core

Following the successful chlorination to obtain a 4-chloropyridin-2(1H)-one intermediate, the next critical step is the regioselective introduction of an iodine atom at the 3-position. A variety of iodinating reagents and methods are available for this transformation. researchgate.nettcichemicals.comtcichemicals.com

Direct C-H iodination protocols have been developed for pyridones, which can offer a more atom-economical approach. rsc.orgrsc.org One such method involves a radical-based iodination using potassium persulfate (K₂S₂O₈) and sodium iodide. rsc.org This reaction has been shown to result in C3 and C5 iodination of pyridones. rsc.orgrsc.org

For more targeted iodination, electrophilic iodinating reagents are commonly used. These include molecular iodine (I₂), N-iodosuccinimide (NIS), and iodine monochloride (ICl). researchgate.netmdpi.com The reactivity of the pyridinone substrate and the desired regioselectivity will dictate the choice of reagent and reaction conditions. For instance, pyridinium iodochloride (PyICl) has been found to be an efficient reagent for the iodination of hydroxylated aromatic ketones and aldehydes. researchgate.net

ReagentReaction TypeSubstrateKey FeaturesReference
K₂S₂O₈ / NaIRadical C-H IodinationPyridones, QuinolinesC3 and C5 iodination of pyridones rsc.orgrsc.org
Pyridinium Iodochloride (PyICl)Electrophilic IodinationHydroxylated aromatic ketones and aldehydesEfficient solid reagent researchgate.net
N-Iodosuccinimide (NIS)Electrophilic IodinationVarious organic substratesOften more reactive than molecular iodine researchgate.net
1,3-Diiodo-5,5-dimethylhydantoin (DIH)Electrophilic IodinationAromatic compoundsHigh reactivity and selectivity tcichemicals.comtcichemicals.com

N-Methylation Techniques for Pyridin-2(1H)-one Derivatives

The final step in the synthesis of this compound is the N-methylation of the corresponding pyridin-2(1H)-one precursor. A variety of methylating agents can be employed for this transformation. researchgate.net

Common methylating agents include methyl halides such as methyl iodide. Direct alkylation of 2-aminopyridine (B139424) with methyl iodide under basic conditions is a straightforward route. Other reagents capable of forming methyl radicals in the presence of a catalyst can also be used. google.com For example, the α-methylation of pyridines has been achieved using primary alcohols in the presence of a Raney nickel catalyst. researchgate.netacs.org

The choice of methylating agent and reaction conditions can be influenced by the presence of other functional groups on the pyridinone ring to avoid unwanted side reactions.

Methylating AgentCatalyst/ConditionsSubstrateReference
Methyl IodideBasic conditions (e.g., K₂CO₃)2-Aminopyridine
Primary AlcoholsRaney NickelPyridines researchgate.netacs.org
Various (MeX, DMC, DMSO, etc.)VariousOrganic substrates researchgate.net

One-Pot and Domino Processes for the Efficient Synthesis of 4-Halogenated 2(1H)-Pyridinones

To enhance synthetic efficiency, reduce waste, and simplify purification processes, one-pot and domino reactions are highly desirable. wiley.comyoutube.com These strategies involve the sequential formation of multiple chemical bonds in a single reaction vessel without the isolation of intermediates.

For the synthesis of polysubstituted pyridin-2(1H)-ones, several one-pot multicomponent reactions have been developed. nih.govnih.gov For example, a four-component reaction of a ketone, malononitrile, ethyl cyanoacetate, and hydrazine (B178648) hydrate (B1144303) under ultrasound irradiation can efficiently produce pyridin-2(1H)-one derivatives. nih.gov Another approach involves the three-component heteroannulation of a 1,3-dicarbonyl compound, an alkynone, and ammonium acetate in an alcoholic solvent to yield polysubstituted pyridines. organic-chemistry.org

Domino reactions, where a single event triggers a cascade of subsequent transformations, are also powerful tools for constructing complex heterocyclic systems. acs.orgnih.govnih.gov A domino reaction sequence for the construction of 2-pyridone structures has been reported, starting from diacetyldiketopiperazine and proceeding through several steps including an intramolecular Diels-Alder cycloaddition. acs.orgnih.gov While not directly leading to 4-halogenated derivatives, these methodologies showcase the potential for developing more streamlined syntheses of the target compound and its analogues.

The development of a one-pot or domino process for the direct synthesis of this compound would represent a significant advancement, and the principles demonstrated in the synthesis of related pyridone structures provide a strong foundation for future research in this area.

Spectroscopic Data for this compound Not Found

Following a comprehensive search of publicly available scientific databases and chemical literature, specific experimental or predicted spectroscopic data for the compound This compound could not be located.

The requested article, which was to be structured around the detailed spectroscopic characterization of this specific molecule, cannot be generated due to the absence of the necessary foundational data. The required information includes:

¹H NMR (Proton Nuclear Magnetic Resonance) spectra

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) spectra

Advanced NMR data (COSY, HSQC, HMBC)

IR (Infrared) and Raman vibrational spectra

Searches for this compound did not yield any publications, database entries, or spectral repositories containing the specific data needed to fulfill the detailed outline provided in the user request. While information exists for structurally related compounds, such as other substituted pyridinones or halogenated pyridines, the strict requirement to focus solely on this compound prevents the use of such data, as it would not be scientifically accurate or adhere to the instructions.

Therefore, the generation of an article with sections on NMR and Vibrational Spectroscopy for this particular compound is not possible at this time.

Comprehensive Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. For 4-Chloro-3-iodo-1-methylpyridin-2(1H)-one, this analysis would confirm its molecular weight and offer insights into its structural composition through the study of its fragmentation patterns. libretexts.org

The molecular formula of this compound is C₆H₅ClINO, corresponding to a monoisotopic mass of approximately 268.91 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z corresponding to this mass. A characteristic feature would be the presence of an M+2 peak at approximately m/z 270.91. This peak arises from the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio), and the intensity of the M+2 peak would be about one-third that of the molecular ion peak.

Upon ionization, the energetically unstable molecular ion undergoes fragmentation, breaking into smaller, charged fragments and neutral radicals. libretexts.org The fragmentation pattern is predictable and serves as a fingerprint for the molecule's structure. For this compound, the following fragmentation pathways are anticipated:

Loss of Iodine: The carbon-iodine bond is the weakest, making the loss of an iodine radical (I•) a highly probable primary fragmentation step. This would result in a significant peak at m/z 142.

Loss of Chlorine: Subsequent or alternative fragmentation could involve the loss of a chlorine radical (Cl•), leading to a fragment ion.

Loss of Methyl Group: Cleavage of the N-CH₃ bond would result in the loss of a methyl radical (•CH₃), a common fragmentation for N-methylated compounds.

Decarbonylation: Pyridinone structures can lose a molecule of carbon monoxide (CO), which would lead to a fragment ion with a mass 28 units less than its precursor.

These predicted fragmentation pathways provide a basis for the structural elucidation of the molecule.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

Fragment Ion (Structure) Predicted m/z Proposed Fragmentation Pathway
[C₆H₅ClINO]⁺~269Molecular Ion (M⁺)
[C₆H₅ClNO]⁺~142M⁺ - I
[C₅H₅INO]⁺~234M⁺ - Cl
[C₅H₂ClINO]⁺~241M⁺ - CH₃
[C₅H₅ClIN]⁺~241M⁺ - CO

Note: The m/z values are approximated for the most abundant isotopes. High-resolution mass spectrometry would provide more precise values.

X-ray Crystallography for Precise Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov It works by directing an X-ray beam at a single crystal of the material. The electrons in the atoms diffract the X-rays, creating a unique diffraction pattern of spots. youtube.com By analyzing the positions and intensities of these spots, a three-dimensional map of the electron density can be calculated, from which the atomic structure of the molecule can be modeled and refined. nih.govyoutube.com

Currently, there is no published crystal structure for this compound in the Cambridge Structural Database (CSD) or other publicly available resources. A successful crystallographic analysis of this compound would provide invaluable and precise structural information.

The key parameters that would be determined include:

Crystal System and Space Group: This describes the symmetry of the crystal lattice (e.g., monoclinic, orthorhombic) and the arrangement of molecules within it. nih.gov

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ) define the fundamental repeating unit of the crystal.

Bond Lengths and Angles: The precise distances between bonded atoms (e.g., C-I, C-Cl, C=O, N-CH₃) and the angles they form would be determined with high accuracy. This would confirm the expected geometry of the pyridinone ring.

Conformation and Planarity: The analysis would reveal the degree of planarity of the pyridinone ring and the orientation of the substituent groups.

Intermolecular Interactions: It would provide detailed insight into how the molecules pack in the solid state, revealing non-covalent interactions such as halogen bonding (involving the iodine and chlorine atoms), dipole-dipole interactions, and potential π-π stacking between the aromatic rings.

Table 2: Illustrative Crystallographic Data Parameters for this compound

Parameter Description Value
Chemical Formula Sum of atoms in the moleculeC₆H₅ClINO
Formula Weight Molar mass of the compound~269.47 g/mol
Crystal System The symmetry class of the crystal latticeTo be determined
Space Group The symmetry group of the crystalTo be determined
a (Å) Unit cell dimensionTo be determined
b (Å) Unit cell dimensionTo be determined
c (Å) Unit cell dimensionTo be determined
α (°) ** Unit cell angleTo be determined
β (°) Unit cell angleTo be determined
γ (°) Unit cell angleTo be determined
Volume (ų) **The volume of the unit cellTo be determined
Z Number of molecules in the unit cellTo be determined

Note: This table lists the parameters that would be obtained from an X-ray crystallography experiment. The values are listed as "To be determined" due to the lack of available experimental data.

Computational and Theoretical Investigations of 4 Chloro 3 Iodo 1 Methylpyridin 2 1h One

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. bhu.ac.in It is particularly effective for calculating the properties of molecules like the title compound, providing a balance between accuracy and computational cost.

Geometry optimization using DFT methods seeks to find the lowest energy arrangement of atoms in a molecule, its equilibrium geometry. For 4-Chloro-3-iodo-1-methylpyridin-2(1H)-one, the pyridinone ring is the central feature. Computational studies on similar pyridone structures show alternating C-C bond lengths, which are consistent with localized single and double bonds, indicating a non-aromatic character for the pyridone ring itself, in contrast to its aromatic tautomer, 2-hydroxypyridine (B17775). wuxibiology.com The bond lengths within the pyridone unit are influenced by intramolecular charge transfer from the nitrogen atom to the carbonyl group. acs.org The presence of bulky substituents like iodine at the C3 position and chlorine at the C4 position would be expected to cause minor distortions in the planarity of the pyridinone ring.

The electronic structure is defined by the arrangement of electrons within the molecule. The methyl group on the nitrogen atom, and the chloro and iodo substituents on the ring, would significantly modulate the electron distribution compared to a simple 1-methylpyridin-2(1H)-one core.

Table 1: Predicted Geometrical Parameters for the Pyridinone Core This table is illustrative, based on general findings for pyridinone derivatives.

ParameterPredicted Value/CharacteristicSource
C=C Bond LengthsAlternating short and long distances wuxibiology.com
C-N Bond LengthsConsistent with single bond character wuxibiology.com
Ring AromaticityLow, non-aromatic character wuxibiology.comacs.org
PlanarityLargely planar with potential minor deviations acs.org

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov

For a pyridinone derivative, the HOMO is typically localized over the π-system of the ring, while the LUMO is also part of the π-system, often with significant contributions from the carbonyl group. The electron-withdrawing properties of the chlorine and iodine atoms would be expected to lower the energy of both the HOMO and LUMO, while the electron-donating methyl group would have a contrary, though likely lesser, effect. This modulation of orbital energies directly impacts the molecule's reactivity profile. researchgate.net

Table 2: Conceptual Frontier Molecular Orbital Properties This table outlines expected trends for the title compound based on general principles.

Orbital/ParameterDescriptionExpected Influence of SubstituentsSource
HOMO Highest Occupied Molecular Orbital; electron-donating capability.Energy lowered by Cl and I; raised by CH₃. nih.govresearchgate.net
LUMO Lowest Unoccupied Molecular Orbital; electron-accepting capability.Energy significantly lowered by Cl, I, and C=O group. nih.govresearchgate.net
HOMO-LUMO Gap (ΔE) Energy difference between HOMO and LUMO; indicates chemical stability.The net effect depends on the balance of substituent influences. nih.gov

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting how it will interact with other species. chemrxiv.org It maps the electrostatic potential onto the electron density surface, identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue). bhu.ac.in

For this compound, the MEP surface would show a significant region of negative potential around the carbonyl oxygen atom, identifying it as a primary site for electrophilic attack or hydrogen bond acceptance. chemrxiv.org Regions of positive potential would be found near the hydrogen atoms of the methyl group and potentially around the halogen atoms, depending on the phenomenon of "sigma-hole" bonding, particularly for iodine. This analysis helps to predict sites susceptible to nucleophilic and electrophilic attack.

Derived from DFT calculations, global reactivity descriptors provide quantitative measures of a molecule's stability and reactivity. nih.gov These include:

Chemical Hardness (η): Resistance to change in electron distribution. It is proportional to the HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness; a measure of reactivity.

Electronegativity (χ): The power of an atom or group to attract electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons.

Local reactivity descriptors, such as Fukui functions, identify which atoms within the molecule are most susceptible to nucleophilic, electrophilic, or radical attack. These indices provide a more detailed picture of reactivity than MEP analysis alone.

Conformational Analysis and Tautomeric Equilibria Studies of Pyridinone Derivatives

Pyridinone derivatives exist in a tautomeric equilibrium between the pyridone form (a lactam) and the hydroxypyridine form (a lactim). For 2-pyridinone systems, extensive studies have shown that the equilibrium is highly sensitive to the solvent. wuxibiology.com While the 2-hydroxypyridine tautomer has aromatic character, the 2-pyridone form is generally more stable, with the equilibrium shifting further toward the pyridone in polar solvents. wuxibiology.comwayne.edu This shift is often attributed to the larger dipole moment of the pyridone tautomer, which is better stabilized by polar environments. The energy difference between the two forms can be quite small, on the order of 0.3 kcal/mol in some cases. wuxibiology.comwayne.edu

Conformational analysis of related, more complex pyridone derivatives has shown that substituents on the ring can create steric clashes that influence the molecule's preferred three-dimensional shape. nih.gov For the title compound, the primary conformational considerations would involve the orientation of the N-methyl group and any minor puckering of the ring caused by the halogen substituents.

Table 3: Tautomeric Equilibrium for Parent 2-Pyridone Data for the unsubstituted 2-hydroxypyridine <=> 2-pyridone equilibrium.

SolventEquilibrium Constant (Keq = [pyridone]/[hydroxypyridine])Favored TautomerSource
Gas Phase~0.32-Hydroxypyridine wayne.edu
Cyclohexane1.72-Pyridone wuxibiology.com
WaterHigh (not specified)2-Pyridone (strongly) wuxibiology.com

Elucidation of Reaction Mechanisms via Advanced Computational Modeling

Advanced computational modeling is instrumental in elucidating complex reaction mechanisms, predicting transition state energies, and understanding regioselectivity. researchgate.net For pyridinone and pyridine (B92270) derivatives, DFT calculations are used to map out the energy profiles of reactions such as C-H functionalization, cycloadditions, and skeletal rearrangements. acs.orgresearchgate.net These models can explain, for example, why a reaction occurs selectively at the C3 position over the C2 or C4 positions by comparing the activation barriers for each potential pathway. researchgate.net

While no specific reaction mechanism studies for this compound were found, the established computational methodologies could be readily applied. Such studies would be crucial for predicting the outcomes of its reactions, designing synthetic routes, and understanding its metabolic pathways. For instance, modeling could predict the relative reactivity of the C-Cl versus the C-I bond in nucleophilic substitution reactions or the most likely site for further electrophilic aromatic substitution on the ring.

Quantum Chemical Investigations of Halogen Bonding Interactions in Substituted Pyridinones

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become an invaluable tool for elucidating the nature of non-covalent interactions, including halogen bonds. These studies provide insights into interaction energies, geometries, and the electronic properties that govern the formation and strength of such bonds. For this compound, two primary halogen bond donors are present: the iodine atom at the C3 position and the chlorine atom at the C4 position. The pyridinone ring itself, with its carbonyl oxygen, can also act as a halogen bond acceptor.

Theoretical studies on 6-halo-2-pyridones reveal that the polarization of the halogen substituent is significantly influenced by its chemical environment. DFT calculations have shown that the tautomeric equilibrium between the pyridone and pyridol forms is affected by the surrounding medium, which in turn alters the halogen bonding potential. researchgate.net In the solid state, halogen bonding has been identified as a key interaction governing the crystal packing of pyridones, with this effect being more pronounced in their N-methylated counterparts. researchgate.net

The strength of a halogen bond is directly related to the magnitude of the "sigma-hole," a region of positive electrostatic potential on the halogen atom opposite to the covalent bond. The size and positivity of the sigma-hole increase with the polarizability of the halogen atom, following the trend I > Br > Cl. mdpi.com This suggests that the iodine atom in this compound will be a significantly stronger halogen bond donor than the chlorine atom.

Computational studies on N-alkylated-3-halogenopyridinium salts have provided quantitative data on the strength of halogen bonds. mdpi.com These studies are particularly relevant due to the N-methyl group in the target molecule. The positive charge on the pyridinium (B92312) ring enhances the sigma-hole on the halogen substituent, making it a better halogen bond donor. mdpi.comacs.org While this compound is neutral, the electron-withdrawing nature of the N-methyl group and the carbonyl function is expected to enhance the electrophilic character of the C-I and C-Cl bonds.

The interaction energies and geometries of halogen bonds are critical parameters derived from quantum chemical calculations. For instance, studies on complexes of iodo-perfluoroalkanes with pyridine have demonstrated the strength of C-I···N halogen bonds. nih.gov Similarly, investigations into perfluoroiodobenzene-pyridine N-oxide complexes have provided detailed insights into C-I···O interactions. nih.gov

The following tables present representative computational data from studies on analogous systems, which can be used to estimate the properties of halogen bonds formed by this compound.

Table 1: Calculated Interaction Energies for Halogen-Bonded Complexes of Substituted Pyridines

Halogen Bond DonorHalogen Bond AcceptorInteraction TypeCalculated Interaction Energy (kcal/mol)Computational MethodReference
C₆F₅IPyridine DerivativeC-I···N-7.5DFT/MN15 acs.org
C₆F₅BrPyridine DerivativeC-Br···NNot FavorableDFT/MN15 acs.org
C₆F₅ClPyridine DerivativeC-Cl···NNot FavorableDFT/MN15 acs.org
CF₃IThiopheneC-I···S/π-4.5 to -5.0PBE0-dDsC/QZ4P mdpi.com
CF₃BrThiopheneC-Br···S/π-3.0 to -3.5PBE0-dDsC/QZ4P mdpi.com
CF₃ClThiopheneC-Cl···S/π-2.0 to -2.5PBE0-dDsC/QZ4P mdpi.com

Interactive Data Table: Halogen Bond Geometries in N-Alkyl-3-halogenopyridinium Iodides

CationHalogen BondDistance (Å)Angle (°)% Shorter than vdW radiiReference
[N-Et-3-Ipy]⁺C-I···I⁻3.473178.25~12% mdpi.com
[N-Et-3-Brpy]⁺C-Br···I⁻3.48175~6% mdpi.com
[N-Et-3-Clpy]⁺C-Cl···I⁻3.65173~2% mdpi.com

Note: The percentage shortening is calculated relative to the sum of the van der Waals radii of the respective atoms.

These data clearly illustrate the hierarchy of halogen bond donor strength (I > Br > Cl). mdpi.commdpi.com Based on these findings, the C-I bond in this compound is expected to be the primary site for strong halogen bonding interactions. The C-Cl bond, while a potential halogen bond donor, will form significantly weaker interactions.

Furthermore, the carbonyl oxygen of the pyridinone ring can act as a halogen bond acceptor. Quantum chemical studies on complexes involving carbonyl groups have shown that C-X···O interactions are a significant contributor to the stability of molecular assemblies. acs.org In the context of this compound, intermolecular C-I···O=C or C-Cl···O=C halogen bonds could play a crucial role in its crystal packing and interactions with other molecules.

Reactivity and Strategic Transformations of 4 Chloro 3 Iodo 1 Methylpyridin 2 1h One

Selective Functionalization of Halogen Substituents

The presence of both a chloro and an iodo substituent on the 1-methylpyridin-2(1H)-one ring offers a valuable platform for selective chemical modifications. The differing electronic properties and bond strengths of the C-Cl and C-I bonds, in conjunction with the electronic nature of the pyridinone ring, allow for controlled and regioselective reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental transformation for the modification of electron-deficient aromatic and heteroaromatic rings. In dihalogenated systems, the regioselectivity of nucleophilic attack is governed by a combination of electronic and steric factors. For pyridinone scaffolds, the electron-withdrawing nature of the carbonyl group and the ring nitrogen significantly activates the ring towards nucleophilic attack.

In dihaloheterocyclic systems, the position of nucleophilic attack is often directed by the electronic activation of the ring. For scaffolds such as 2,4-dihalopyrimidines and 2,4-dichloroquinazolines, nucleophilic attack is frequently observed to occur preferentially at the C4 position. digitellinc.comnih.gov This preference is attributed to the greater stabilization of the Meisenheimer intermediate formed upon nucleophilic addition at this position.

The carbon-iodine bond is generally more labile than the carbon-chlorine bond in the context of bond-breaking events like reductive cleavage. However, in nucleophilic aromatic substitution reactions, the C-F bond is typically the most reactive, followed by the other halogens, with the reactivity order often being F > Cl > Br > I. This is because the rate-determining step is usually the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine polarizing the C-F bond.

Therefore, achieving selective displacement of the iodide in the presence of a chloride through a standard SNAr pathway would be challenging under typical conditions. It is more likely that the chlorine at the activated C4 position would be displaced preferentially. However, specific reaction conditions or the use of particular nucleophiles could potentially alter this selectivity, though such examples for this specific substrate are not documented in the available literature.

Transition Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In dihalogenated substrates, the differential reactivity of the carbon-halogen bonds is the key to achieving selective functionalization. The generally accepted order of reactivity for halogens in oxidative addition to a palladium(0) center is I > Br > Cl > F. whiterose.ac.uk This principle is fundamental to the strategic, stepwise functionalization of polyhalogenated heterocycles.

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds, particularly for creating biaryl and vinyl-substituted aromatic systems. libretexts.orgrsc.org Given the higher reactivity of the C-I bond compared to the C-Cl bond in the oxidative addition step of the catalytic cycle, it is highly probable that the Suzuki-Miyaura reaction on 4-Chloro-3-iodo-1-methylpyridin-2(1H)-one would proceed with high selectivity at the C3 position.

This would allow for the introduction of a wide variety of aryl and vinyl groups from the corresponding boronic acids or boronate esters, while preserving the C4-chloro substituent for subsequent reactions. The general catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-I bond, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.org

Table 1: Predicted Regioselective Suzuki-Miyaura Coupling

Reactant Coupling Partner Catalyst System (Predicted) Product
This compound Arylboronic acid Pd(PPh3)4, Base 4-Chloro-3-aryl-1-methylpyridin-2(1H)-one

This table is predictive and based on general principles of Suzuki-Miyaura coupling on dihaloheterocycles. Specific conditions and yields would require experimental validation.

Similar to the Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling reactions are expected to exhibit high regioselectivity for the C-I bond over the C-Cl bond in this compound.

The Sonogashira coupling allows for the formation of a C(sp2)-C(sp) bond, enabling the introduction of alkyne moieties. organic-chemistry.orgwikipedia.orglibretexts.org This reaction typically employs a palladium catalyst in the presence of a copper(I) co-catalyst and an amine base. The selective coupling at the C3 position would yield 4-chloro-3-alkynyl-1-methylpyridin-2(1H)-one derivatives.

The Heck reaction facilitates the coupling of aryl or vinyl halides with alkenes to form substituted alkenes. organic-chemistry.org Selective reaction at the C3-iodo position would result in the formation of 4-chloro-3-alkenyl-1-methylpyridin-2(1H)-one products.

The Stille coupling utilizes organotin reagents as the coupling partners. organic-chemistry.orgwikipedia.org While concerns about the toxicity of tin reagents exist, the Stille reaction is known for its mild conditions and tolerance of a wide range of functional groups. Selective coupling at the C3 position would provide access to a variety of substituted pyridinones.

Table 2: Predicted Regioselective C-C Bond Forming Reactions

Reaction Type Coupling Partner Catalyst System (Predicted) Product
Sonogashira Terminal Alkyne Pd(PPh3)4, CuI, Base 4-Chloro-3-alkynyl-1-methylpyridin-2(1H)-one
Heck Alkene Pd(OAc)2, Ligand, Base 4-Chloro-3-alkenyl-1-methylpyridin-2(1H)-one

This table is predictive and based on the general principles of these cross-coupling reactions on dihaloheterocycles. Specific conditions and yields would require experimental validation.

In all these transition metal-catalyzed reactions, the greater reactivity of the carbon-iodine bond provides a reliable handle for the initial functionalization at the C3 position. The remaining chloro substituent at the C4 position can then be targeted in a subsequent reaction, either another cross-coupling reaction under more forcing conditions or a nucleophilic aromatic substitution, allowing for the synthesis of diverse, polysubstituted pyridinone derivatives.

Differential Reactivity of C-Cl versus C-I Bonds in Catalytic Processes

The presence of two different halogen atoms on the pyridinone ring, a chlorine at the 4-position and an iodine at the 3-position, presents opportunities for selective functionalization through catalytic cross-coupling reactions. The differential reactivity of the carbon-chlorine (C-Cl) and carbon-iodine (C-I) bonds is a key factor in designing synthetic strategies. Generally, the C-I bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy. This allows for sequential, site-selective modifications.

Palladium-catalyzed reactions are fundamental for forming carbon-carbon bonds. rsc.org The choice of palladium catalyst, ligands, and reaction conditions can be tailored to favor the activation of one carbon-halogen bond over the other. For instance, milder conditions will typically favor the reaction at the more labile C-I bond, leaving the C-Cl bond intact for a subsequent transformation. This hierarchical reactivity is crucial for the controlled synthesis of polysubstituted pyridinone derivatives.

Table 1: Reactivity of Carbon-Halogen Bonds in Cross-Coupling Reactions

BondBond Dissociation Energy (kcal/mol)Relative Reactivity in Pd-Catalyzed Coupling
C-I~51Highest
C-Br~71Intermediate
C-Cl~81Lowest

This table provides generalized bond dissociation energies and relative reactivities, which can be influenced by the specific molecular structure and reaction conditions.

Organometallic Reagent Chemistry (e.g., Lithiation, Grignard Reactions)

The halogen atoms on the this compound scaffold can be exploited using organometallic reagents, such as organolithium compounds or by forming Grignard reagents.

Lithiation: Directed ortho-metalation is a powerful tool for the functionalization of aromatic and heteroaromatic rings. In the context of substituted pyridines, a regioselective lithiation can be achieved, followed by quenching with an electrophile to introduce a new substituent. For instance, treatment with a strong base like n-butyllithium could potentially lead to a lithiated intermediate, which can then react with various electrophiles. nih.gov

Grignard Reactions: The formation of a Grignard reagent from an aryl halide is a classic transformation in organic synthesis. This involves the reaction of the halide with magnesium metal. The resulting organomagnesium compound is a potent nucleophile that can react with a wide array of electrophiles, including aldehydes, ketones, and esters, to form new carbon-carbon bonds. youtube.comyoutube.com In the case of this compound, selective formation of the Grignard reagent at the more reactive C-I position would be anticipated, enabling the introduction of a substituent at the 3-position. The success of such reactions often depends on the careful control of reaction conditions to avoid unwanted side reactions. nih.gov

Reactions Involving the Pyridinone Heterocycle and N-Methyl Group

Electrophilic Aromatic Substitution on the Pyridinone Ring

The pyridinone ring possesses a degree of aromatic character and can potentially undergo electrophilic substitution reactions. The electron-donating nature of the N-methyl group and the oxygen atom can influence the regioselectivity of such reactions. However, the presence of two deactivating halogen atoms can render the ring less susceptible to electrophilic attack. The specific conditions required for electrophilic substitution would need to be carefully optimized to achieve the desired transformation without promoting side reactions.

Modifications at the Carbonyl Moiety

The carbonyl group in the pyridinone ring is a key functional handle for various transformations. It can undergo nucleophilic attack, although its reactivity is influenced by the delocalization of the lone pair of electrons on the adjacent nitrogen atom into the ring system. Reactions with strong reducing agents could potentially reduce the carbonyl group. Furthermore, derivatization of the carbonyl group could be explored to alter the electronic properties and reactivity of the pyridinone system.

Reactions at the N-Methyl Substituent

The N-methyl group is generally considered to be relatively unreactive. However, under specific conditions, such as radical-mediated reactions or strong oxidation, it might be possible to functionalize this position. For instance, deprotonation of the N-methyl group with a very strong base could generate a carbanion that could react with an electrophile, although this is a challenging transformation.

Exploration of Hypervalent Iodine Chemistry in Pyridinone Transformations

Hypervalent iodine compounds are valuable reagents in organic synthesis due to their oxidizing properties and ability to participate in a variety of transformations. acs.orgwikipedia.org The iodine atom in this compound can be oxidized to a higher valence state, creating a hypervalent iodine center. uab.cat This opens up a new dimension of reactivity for this molecule.

Hypervalent iodine reagents, such as (diacetoxyiodo)arenes and iodosylarenes, are known to mediate a range of reactions, including oxidations, halogenations, and carbon-heteroatom bond formations. nih.gov By converting the iodo group of this compound into a hypervalent iodine moiety, it could potentially be used as a reagent itself to effect transformations on other molecules. For example, it could act as an electrophilic halogen source or as a mediator for intramolecular cyclization reactions. nih.gov The field of hypervalent iodine chemistry is an active area of research, and exploring its application to this specific pyridinone derivative could lead to novel synthetic methodologies. acs.orguab.catnih.gov

Table 2: Common Hypervalent Iodine Reagents and Their Applications

Reagent ClassGeneral FormulaCommon Applications
Aryliodine(III) diacetatesArI(OAc)₂Oxidations, Acetoxylations
Aryliodine(III) dichloridesArICl₂Chlorinations
IodosylarenesArIOOxygen transfer reactions
Diaryliodonium salts[Ar₂I]⁺X⁻Arylation reactions

Oxidation and Reduction Reactions of the Pyyridinone Core and Substituents

The pyridinone ring, being an electron-rich aromatic system, is generally susceptible to oxidation, though the conditions required can be harsh. Conversely, the double bonds within the ring can undergo reduction, typically through catalytic hydrogenation. The halogen substituents also exhibit characteristic reactivity, with the carbon-iodine bond being significantly weaker than the carbon-chlorine bond, making the iodo group more susceptible to reductive cleavage.

Oxidation of the Pyridinone Core

The oxidation of the pyridinone core of this compound would likely require potent oxidizing agents. Reactions with agents such as potassium permanganate (B83412) (KMnO₄) or meta-chloroperoxybenzoic acid (m-CPBA) could potentially lead to several outcomes. Depending on the reaction conditions, oxidation could result in the formation of N-oxides or lead to ring-opening products. The presence of the deactivating halogen substituents might necessitate more forcing conditions compared to unsubstituted pyridinones.

It is also conceivable that under specific oxidative conditions, particularly with singlet oxygen or other radical initiators, cycloaddition reactions could occur across the double bonds of the pyridinone ring, leading to endoperoxide-like structures. However, such reactivity is highly dependent on the specific reagents and reaction setup.

Reduction of the Pyridinone Core and Halogen Substituents

The reduction of this compound offers several potential pathways, primarily involving catalytic hydrogenation or the use of reducing metals.

Catalytic Hydrogenation:

Catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel, is a common method for the reduction of aromatic and heterocyclic systems. youtube.com In the case of this compound, several transformations are possible:

Dehalogenation: The carbon-halogen bonds can be cleaved under hydrogenolysis conditions. Due to the lower bond dissociation energy of the C-I bond compared to the C-Cl bond, selective deiodination is expected to be the more facile process. This would yield 4-chloro-1-methylpyridin-2(1H)-one. More vigorous conditions would likely lead to the cleavage of the C-Cl bond as well, resulting in 1-methylpyridin-2(1H)-one.

Ring Reduction: The pyridinone ring itself can be reduced. Catalytic hydrogenation can saturate the double bonds of the ring to furnish the corresponding piperidin-2-one derivative. The complete reduction would yield 4-chloro-3-iodo-1-methylpiperidin-2-one, although concomitant dehalogenation is highly probable.

The selectivity of these processes—dehalogenation versus ring reduction—can often be controlled by the choice of catalyst, solvent, and reaction conditions such as temperature and pressure.

Table 1: Potential Products of Catalytic Hydrogenation of this compound

Starting MaterialReagents and ConditionsPotential Product(s)Notes
This compoundH₂, Pd/C, mild conditions4-Chloro-1-methylpyridin-2(1H)-oneSelective deiodination is favored.
This compoundH₂, Pd/C or PtO₂, vigorous conditions1-Methylpyridin-2(1H)-oneComplete dehalogenation.
This compoundH₂, Rh/C or RuO₂, high pressure4-Chloro-3-iodo-1-methylpiperidin-2-oneRing saturation with potential for concurrent dehalogenation.

This table represents predicted outcomes based on general principles of organic chemistry, as specific experimental data for this compound is not available.

Metal-Mediated Reductions:

Reducing metals, such as zinc, tin, or sodium in liquid ammonia, can also be employed for the reduction of halogenated pyridines. These methods are particularly effective for dehalogenation. The use of a protic solvent in conjunction with a reducing metal can facilitate the reductive cleavage of the carbon-halogen bonds. Similar to catalytic hydrogenation, selective removal of the iodo group over the chloro group would be the expected initial outcome.

Design and Synthesis of Derivatives and Analogues of 4 Chloro 3 Iodo 1 Methylpyridin 2 1h One

Systematic Modification of Halogenation Pattern and Position for Structure-Reactivity Studies

The reactivity of the 4-chloro-3-iodo-1-methylpyridin-2(1H)-one scaffold is significantly influenced by the nature and position of its halogen substituents. Systematic modifications of this halogenation pattern are crucial for probing structure-reactivity relationships. For instance, the replacement of the chloro or iodo group with other halogens, or the synthesis of isomers with altered halogen positions, can dramatically impact the molecule's electrophilic and nucleophilic potential.

Research into polysubstituted pyridines has demonstrated that the identity of the halogen atom can direct the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions. orgchemres.org For example, in polyhalogenated pyridines, softer nucleophiles like those centered on sulfur tend to displace iodine, while harder nucleophiles like those centered on oxygen or nitrogen may preferentially displace chlorine. orgchemres.org This differential reactivity is attributed to the principles of Hard and Soft Acids and Bases (HSAB) theory.

Furthermore, the synthesis of various halogenated pyridine (B92270) isomers allows for a comprehensive evaluation of how halogen position affects reactivity. acs.org The electronic effects (both inductive and resonance) of the halogens, in concert with the pyridinone ring's electronics, dictate the susceptibility of each position to chemical attack.

Table 1: Halogenated Pyridine Derivatives and Their Synthetic Utility

CompoundSynthetic ApplicationReference
5-Bromo-2-chloro-4-fluoro-3-iodopyridineIntermediate for pentasubstituted pyridines via halogen dance reactions. acs.org
2,3,5,6-Tetrachloro-4-iodopyridinePrecursor for regioselective SNAr reactions with various nucleophiles. orgchemres.org
2-Chloro-3-iodopyridin-4-amine (B1632570)Intermediate in the synthesis of pyrrolo[3,2-c]pyridines. chemicalbook.comchemicalbook.com

Introduction of Diverse Functional Groups via Cross-Coupling and SNAr Reactions for Enhanced Molecular Complexity

The this compound core is an excellent substrate for diversification through transition metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr) reactions. These methodologies enable the introduction of a wide array of functional groups, leading to analogues with significantly increased molecular complexity. nih.gov

The distinct reactivity of the C-Cl and C-I bonds allows for selective functionalization. The C-I bond is generally more reactive in palladium- or copper-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. nih.govnih.gov This allows for the introduction of aryl, alkynyl, and amino moieties at the C-3 position.

Conversely, the C-4 chloro substituent is more susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orgresearchgate.net The pyridinone ring, being electron-deficient, facilitates this type of reaction. A variety of nucleophiles, including alkoxides, thiolates, and amines, can be employed to displace the chloride, introducing a diverse set of functional groups at the C-4 position. orgchemres.org The reaction proceeds through a Meisenheimer complex, a high-energy intermediate, before the expulsion of the leaving group and restoration of aromaticity. youtube.com The rate of these reactions can often be enhanced by heating under pressure, sometimes in conjunction with microwave irradiation. acsgcipr.org

Table 2: Examples of Functionalization Reactions on Halogenated Pyridinones

Reaction TypePositionReagents/CatalystsIntroduced Functional GroupReference
Suzuki CouplingC-3 (Iodo)Arylboronic acid, Pd catalyst, baseAryl nih.gov
Sonogashira CouplingC-3 (Iodo)Terminal alkyne, Pd/Cu catalyst, baseAlkynyl nih.gov
Buchwald-Hartwig AminationC-3 (Iodo)Amine, Pd catalyst, baseAmino nih.gov
SNArC-4 (Chloro)Alcohol, baseAlkoxy nih.gov
SNArC-4 (Chloro)Thiol, baseThioether orgchemres.org
SNArC-4 (Chloro)AmineAmino nih.gov

Variation of the N-Substituent in the Pyridin-2(1H)-one Scaffold

Modification of the N-substituent in the pyridin-2(1H)-one scaffold provides another avenue for creating structural diversity and modulating the chemical properties of the molecule. While the parent compound is N-methylated, the synthesis of analogues with different N-alkyl or N-aryl groups can influence the molecule's solubility, steric profile, and electronic characteristics.

The nature of the N-substituent can impact the reactivity of the pyridinone ring. acs.orgacs.org For instance, electron-withdrawing groups on an N-aryl substituent can increase the electrophilicity of the ring, potentially enhancing the rate of SNAr reactions at the C-4 position. Conversely, bulky N-substituents may sterically hinder the approach of reagents to the adjacent C-3 position. The synthesis of a library of N-substituted analogues is therefore a valuable strategy for fine-tuning the molecule's reactivity and physical properties. The replacement of the nitrogen atom in a pyridine ring with a carbon atom has been shown in some systems to alter metabolic stability and bioavailability. rsc.org

Table 3: Impact of N-Substituent Variation on Pyridinone Properties

N-SubstituentPotential EffectReference
Small Alkyl (e.g., Ethyl, Propyl)Minor changes in solubility and steric bulk. cbseacademic.nic.in
Bulky Alkyl (e.g., tert-Butyl)Increased steric hindrance around the nitrogen and C-3 position. mdpi.com
PhenylIntroduction of aromatic interactions, potential for electronic modulation. acs.org
Substituted PhenylElectronic tuning of the pyridinone ring (electron-donating or -withdrawing effects). acs.orgacs.org

Synthesis of Fused Heterocyclic Systems Utilizing the this compound Core

The di-functional nature of this compound makes it an ideal starting material for the construction of fused heterocyclic systems. Through carefully designed reaction sequences, the halogenated positions can be used as anchor points for intramolecular cyclization reactions, leading to novel polycyclic scaffolds. organic-chemistry.orgrsc.org

For instance, a functional group introduced at the C-3 position via cross-coupling could subsequently undergo an intramolecular reaction with the C-4 position (or a group installed there). An example would be the introduction of a 2-hydroxyphenyl group at C-3 via a Suzuki coupling, followed by an intramolecular SNAr reaction where the hydroxyl group displaces the C-4 chloro substituent to form a dibenzofuran-like fused system.

Alternatively, a substituent introduced at C-3 could contain a nucleophilic moiety that cyclizes onto the pyridinone carbonyl group, or a side chain that participates in a Dieckmann-type intramolecular condensation. youtube.com These strategies allow for the creation of complex, rigid, and three-dimensional structures from a relatively simple starting material, significantly expanding the chemical space accessible from the this compound core.

Table 4: Potential Fused Heterocyclic Systems from this compound

Fused SystemSynthetic Strategy
Pyrido-furo[3,2-c]pyridinoneSuzuki coupling with a 2-hydroxyphenylboronic acid derivative, followed by intramolecular O-arylation.
Pyrido-thieno[3,2-c]pyridinoneSuzuki coupling with a 2-mercaptophenylboronic acid derivative, followed by intramolecular S-arylation.
Pyrido-pyrrolo[3,2-c]pyridinoneBuchwald-Hartwig amination with a 2-aminophenyl derivative, followed by intramolecular N-arylation.
Pyrido[3,4-b]indoloneMulti-step sequence involving functionalization at both C-3 and C-4, followed by an intramolecular cyclization (e.g., Fischer indole (B1671886) synthesis variant).

Applications in Advanced Organic Synthesis

4-Chloro-3-iodo-1-methylpyridin-2(1H)-one as a Key Synthon for Complex Molecular Architectures

The inherent functionality of this compound makes it a theoretically valuable synthon. The presence of two distinct halogen atoms at positions 3 and 4 of the pyridinone ring allows for selective, stepwise functionalization through various cross-coupling reactions. The iodo group, being more reactive, could participate in reactions like Suzuki, Sonogashira, or Heck couplings, enabling the introduction of diverse carbon-based fragments. The less reactive chloro group could then be targeted in a subsequent coupling step under different reaction conditions, providing a high degree of control over the final molecular structure. This differential reactivity is a cornerstone of modern synthetic strategy for building complex molecules from relatively simple starting materials.

Strategic Utility in the Construction of Privileged Scaffolds and Chemical Libraries for Discovery Platforms

Privileged scaffolds are molecular frameworks that are known to bind to multiple biological targets. The pyridin-2(1H)-one core is itself considered a privileged structure, found in numerous biologically active compounds. The ability to introduce a wide array of substituents at the 3- and 4-positions of this compound via sequential cross-coupling reactions would make it an ideal starting point for the generation of chemical libraries. Such libraries, containing a multitude of structurally related compounds, are essential tools in drug discovery for screening against various biological targets to identify new therapeutic leads.

Intermediacy in the Synthesis of Specific Compound Classes with Defined Chemical Utility (e.g., kinase inhibitors, antiviral agents)

The pyridinone scaffold is a key component in a number of approved and investigational drugs, including kinase inhibitors and antiviral agents. The functional handles on this compound would allow for the synthesis of derivatives that could mimic the binding modes of known inhibitors. For instance, the site-selective introduction of aromatic or heteroaromatic groups, which is crucial for interactions within the ATP-binding site of kinases, could be readily achieved. Similarly, in the context of antiviral drug development, the scaffold could be elaborated to mimic natural nucleosides or to interact with viral enzymes. While no specific examples directly cite the use of this compound, its structure is well-suited for the synthesis of compounds targeting these classes of proteins.

Q & A

Q. What methodologies assess acute toxicity and pharmacokinetics in preclinical models?

  • Methodological Answer :
  • Acute Toxicity : Administer escalating doses (10–1000 mg/kg) to Sprague-Dawley rats; monitor mortality and organ histopathology.
  • Pharmacokinetics : Conduct IV/oral dosing in CD-1 mice; quantify plasma levels via LC-MS/MS. Calculate AUC, Cmax, and t1/2 .

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